4-Amino-6-bromopyrimidine-5-carbonitrile
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Overview
Description
4-Amino-6-bromopyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3BrN4 It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,6-dibromopyrimidine with ammonia and potassium cyanide under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-bromopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Catalysts such as palladium or copper are often used in cyclization reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and fused heterocyclic compounds .
Scientific Research Applications
4-Amino-6-bromopyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromopyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- 4-Amino-2-bromopyrimidine-5-carbonitrile
- 4-Amino-6-chloropyrimidine-5-carbonitrile
- 4-Amino-6-fluoropyrimidine-5-carbonitrile
Comparison: Compared to its analogs, 4-Amino-6-bromopyrimidine-5-carbonitrile exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more versatile in synthetic applications. Additionally, the compound’s specific electronic properties contribute to its distinct biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H3BrN4 |
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Molecular Weight |
199.01 g/mol |
IUPAC Name |
4-amino-6-bromopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H3BrN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) |
InChI Key |
CHMBBMYUXZXPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)C#N)N |
Origin of Product |
United States |
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